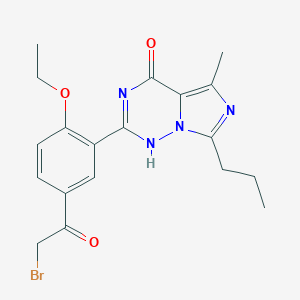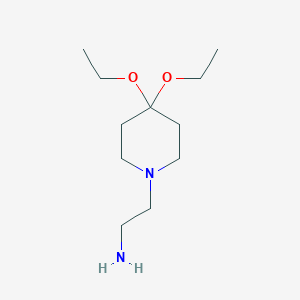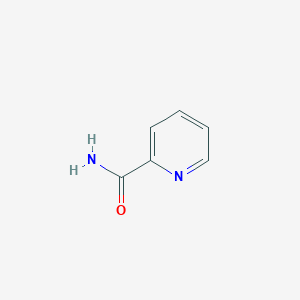
2-Iodophenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Iodophenyl 4-methylbenzene-1-sulfonate” is an organic compound. Its molecular formula is C13H11IO3S . It is a mono-constituent substance .
Synthesis Analysis
The synthesis of similar compounds often involves sulfonylation , a process where a sulfonyl group is introduced into a molecule. This process can involve the use of sulfonyl chlorides or sodium sulfinates . A specific synthesis method for “2-Iodophenyl 4-methylbenzene-1-sulfonate” was not found in the available literature.
Molecular Structure Analysis
The molecular structure of “2-Iodophenyl 4-methylbenzene-1-sulfonate” consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, 3 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Iodophenyl 4-methylbenzene-1-sulfonate” were not found in the available literature, similar compounds often undergo nucleophilic aromatic substitution reactions and electrophilic aromatic substitution reactions .
Future Directions
While specific future directions for “2-Iodophenyl 4-methylbenzene-1-sulfonate” were not found in the available literature, research into similar compounds has been conducted. For example, a study on the synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction has been published . Another study identified and synthesized potential process-related impurities of trametinib, an anti-cancer drug .
properties
IUPAC Name |
(2-iodophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANOMPHCDVIEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571441 |
Source


|
| Record name | 2-Iodophenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136859-32-0 |
Source


|
| Record name | 2-Iodophenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


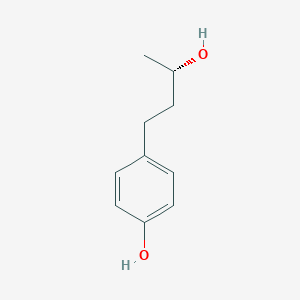
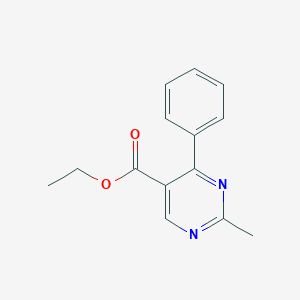



![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)

